2-Benzoyl-4,5-difluorobenzoic acid
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Overview
Description
2-Benzoyl-4,5-difluorobenzoic acid is an organic compound with the molecular formula C14H8F2O3. It belongs to the class of benzoic acid derivatives and is characterized by the presence of two fluorine atoms and a benzoyl group attached to the benzoic acid core
Mechanism of Action
Mode of Action
It is known that benzoic acid derivatives can interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
As a derivative of benzoic acid, it may potentially influence pathways where benzoic acid and its derivatives are involved .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-4,5-difluorobenzoic acid typically involves the use of fluorinated benzoic acid derivatives as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyl-4,5-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives .
Scientific Research Applications
2-Benzoyl-4,5-difluorobenzoic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving benzoic acid derivatives.
Comparison with Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: An important intermediate in medicinal compounds and pesticides.
2,5-Difluorobenzaldehyde: Used in the synthesis of fluorinated analogs.
Uniqueness: 2-Benzoyl-4,5-difluorobenzoic acid is unique due to the presence of both a benzoyl group and two fluorine atoms, which confer distinct chemical properties. The combination of these functional groups allows for specific interactions with biological targets and enhances its utility in various applications compared to other similar compounds .
Properties
IUPAC Name |
2-benzoyl-4,5-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O3/c15-11-6-9(10(14(18)19)7-12(11)16)13(17)8-4-2-1-3-5-8/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWSTKQYLMKFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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